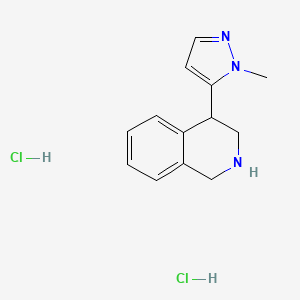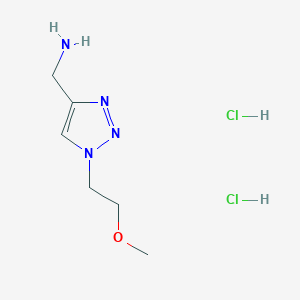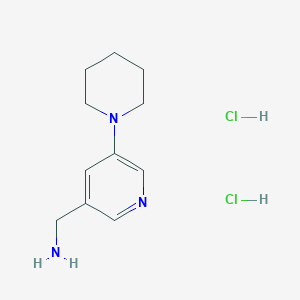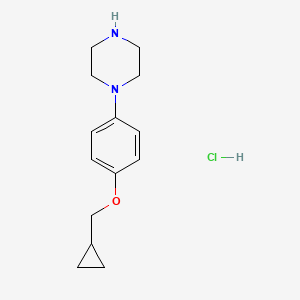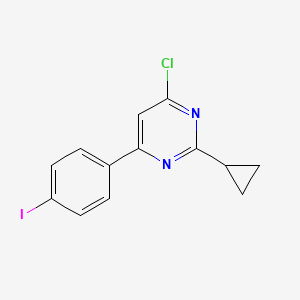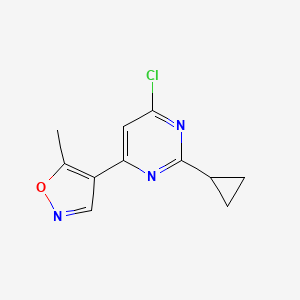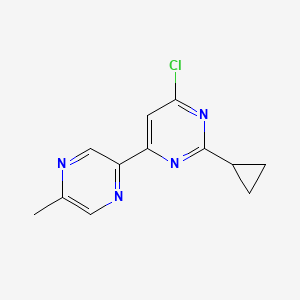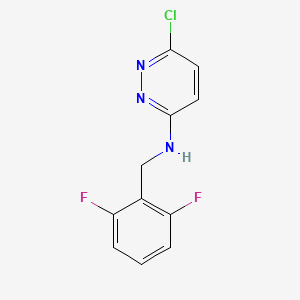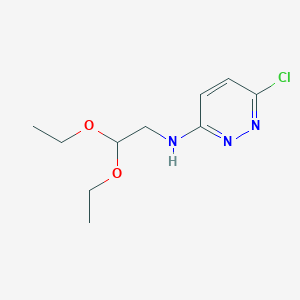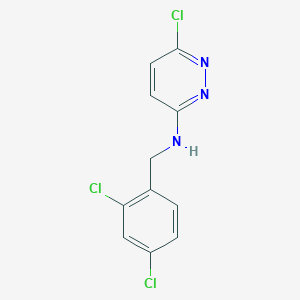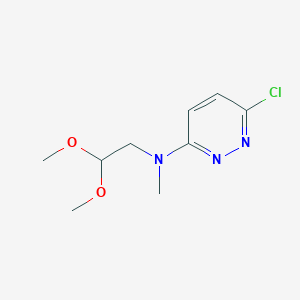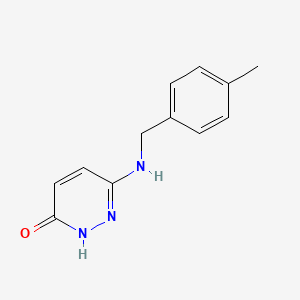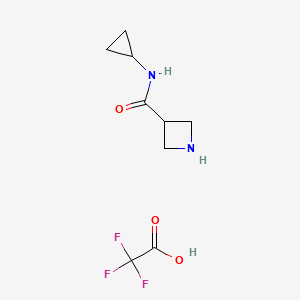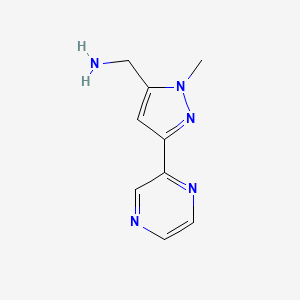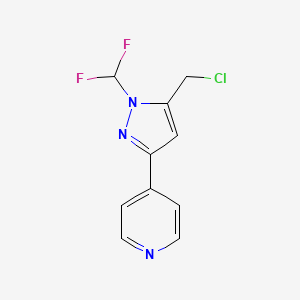
4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
描述
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring This compound is of interest due to its unique chemical structure, which includes a chloromethyl group and a difluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the chloromethyl and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent chloromethylation and difluoromethylation reactions are carried out using specific reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Addition Reactions: The difluoromethyl group can engage in addition reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its reactivity and functional groups allow for the synthesis of novel materials with desirable properties.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions
作用机制
The mechanism of action of 4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and difluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-5-(difluoromethyl)-3-(trifluoromethyl)-2-pyridinesulfonyl chloride: This compound shares similar functional groups but differs in its overall structure and reactivity.
Pyridinium Salts: These compounds also contain a pyridine ring and exhibit diverse reactivity and applications
Uniqueness
4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is unique due to the combination of its functional groups and the presence of both pyrazole and pyridine rings. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
属性
IUPAC Name |
4-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-6-8-5-9(15-16(8)10(12)13)7-1-3-14-4-2-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMVXMTCFCCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


